3-Bromonaphthalene-1-boronic acid
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Overview
Description
3-Bromonaphthalene-1-boronic acid: is an organoboron compound that features a bromine atom at the 3-position and a boronic acid group at the 1-position of a naphthalene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Bromonaphthalene-1-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods leverage the mild and functional group-tolerant reaction conditions of the Suzuki-Miyaura coupling to produce boronic acids efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Bromonaphthalene-1-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products:
Scientific Research Applications
Chemistry: 3-Bromonaphthalene-1-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling .
Biology and Medicine:
Industry: In the industrial sector, boronic acids are used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action for 3-Bromonaphthalene-1-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Naphthalene-1-boronic acid: Lacks the bromine atom at the 3-position, making it less reactive in certain coupling reactions.
4-Bromo-1-naphthaleneboronic acid: Similar structure but with the bromine atom at the 4-position, which can lead to different reactivity and selectivity in reactions.
Uniqueness: 3-Bromonaphthalene-1-boronic acid is unique due to the presence of both the bromine atom and the boronic acid group on the naphthalene ring, which allows for versatile reactivity in organic synthesis .
Properties
Molecular Formula |
C10H8BBrO2 |
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Molecular Weight |
250.89 g/mol |
IUPAC Name |
(3-bromonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,13-14H |
InChI Key |
WWJLYGQKEPBIJF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)Br)(O)O |
Origin of Product |
United States |
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